4-(Trifluoroacetylamino)benzoic Acid-d4
Description
Contextualizing Deuterated Compounds in Scientific Inquiry
Deuterated compounds are chemical substances in which one or more hydrogen atoms (¹H) have been replaced by deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen. clearsynth.comsimsonpharma.com This substitution, while seemingly minor, imparts unique physical properties to the molecule, primarily a slightly higher mass, without significantly altering its chemical behavior in most reactions. clearsynth.com This key characteristic makes deuterated compounds powerful probes in a wide array of scientific investigations. clearsynth.com
The unique properties of deuterium make these compounds essential tools in several fields. clearsynth.compharmaffiliates.com In nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are widely used to avoid interference from the abundant hydrogen isotope, protium (B1232500), thereby enhancing the clarity and precision of the analysis. clearsynth.comdataintelo.com Researchers also utilize deuterated compounds to trace the pathways of biochemical reactions and to study drug metabolism (DMPK studies). clearsynth.comsimsonpharma.com Furthermore, the replacement of hydrogen with deuterium can slow down chemical reactions, a phenomenon known as the "deuterium isotope effect," which can be harnessed to improve the metabolic stability and pharmacokinetic properties of drugs. simsonpharma.comdataintelo.com
Significance of Stable Isotope Labeling in Advanced Research Methodologies
Stable isotope labeling is a powerful technique that utilizes compounds containing non-radioactive isotopes, such as deuterium, carbon-13, or nitrogen-15, to track and quantify molecules within complex biological systems. nih.govoup.com In mass spectrometry-based quantitative proteomics, for instance, stable isotope labeling is employed to introduce specific mass tags into proteins or peptides. nih.gov This allows the mass spectrometer to differentiate between identical molecules originating from different samples and to accurately quantify their relative abundance. nih.govwikipedia.org
One of the most critical applications of stable isotope-labeled compounds is their use as internal standards. pharmaffiliates.comoup.com A known quantity of the labeled compound (e.g., 4-(Trifluoroacetylamino)benzoic Acid-d4) is added to a sample at an early stage of analysis. oup.com Because the labeled standard is chemically identical to the unlabeled target analyte, it experiences the same processing and potential for loss during sample preparation and analysis. washington.edu By comparing the signal of the labeled internal standard to the unlabeled analyte in a mass spectrometer, researchers can achieve highly accurate and precise quantification, correcting for experimental variability. wikipedia.orgwashington.edu This methodology has become a cornerstone of quantitative proteomics and metabolomics. nih.gov
Overview of this compound as a Key Labeled Chemical Entity
This compound is a stable isotope-labeled derivative of 4-(Trifluoroacetylamino)benzoic acid. In this compound, four hydrogen atoms on the benzoic acid ring are replaced with deuterium atoms. clearsynth.com This specific labeling makes it a valuable reagent in research that requires an internal standard for the quantification of related compounds or for use as an intermediate in the synthesis of other complex deuterated molecules. lookchem.comchemsrc.com For example, it is listed as a precursor for synthesizing labeled versions of p-aminobenzoylglutamic acid and Folic Acid, indicating its role as a specialized building block in chemical synthesis. lookchem.comchemsrc.com
The key feature of this compound is its distinct mass, which allows it to be easily distinguished from its non-deuterated counterpart by mass spectrometry. This property is fundamental to its application as an internal standard in analytical chemistry, ensuring high precision in quantitative studies.
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 461426-32-4 clearsynth.comlookchem.comscbt.com |
| Molecular Formula | C₉H₂D₄F₃NO₃ clearsynth.comscbt.com |
| Molecular Weight | 237.17 g/mol clearsynth.comscbt.com |
| Synonyms | 2,3,5,6-tetradeuterio-4-[(2,2,2-trifluoroacetyl)amino]benzoic acid; p-(Trifluoroacetamido)benzoic Acid-d4 clearsynth.comlookchem.com |
| Category | Stable Isotope Reagent; Isotope Labelled Compound clearsynth.comlookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-[(2,2,2-trifluoroacetyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)8(16)13-6-3-1-5(2-4-6)7(14)15/h1-4H,(H,13,16)(H,14,15)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDURDLECJWHJD-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])NC(=O)C(F)(F)F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858526 | |
| Record name | 4-(2,2,2-Trifluoroacetamido)(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461426-32-4 | |
| Record name | 4-(2,2,2-Trifluoroacetamido)(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Routes and Isotopic Derivatization of 4 Trifluoroacetylamino Benzoic Acid D4
Methodologies for Deuterium (B1214612) Incorporation in Aromatic Systems
The foundational step in synthesizing the target molecule is the deuteration of an aromatic ring. Various methods exist for this hydrogen-deuterium (H/D) exchange, each with specific advantages and applications.
Acid-Catalyzed Exchange: This is a common method for deuterating aromatic compounds. It involves treating the aromatic substrate with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or a Lewis acid system like boron trifluoride with deuterium oxide (D₂O). google.comosti.govnih.gov The electrophilic substitution mechanism is facilitated by activating groups on the aromatic ring. youtube.com
Metal-Catalyzed Exchange: Transition metals, particularly palladium (Pd) and platinum (Pt), are effective catalysts for H/D exchange. nih.gov These reactions can be performed using D₂O as the deuterium source, often under milder conditions than traditional acid catalysis. nih.gov Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. nih.gov Advanced systems may use mixed catalysts to achieve deuteration at sterically hindered positions. nih.gov
Reductive Dehalogenation: A highly specific method involves the reductive removal of halogen atoms from a halogenated precursor in the presence of a deuterium source. For instance, treating a bromobenzoic acid derivative with a Raney alloy in an alkaline D₂O solution can yield the corresponding ring-deuteriated benzoic acid with high isotopic incorporation at specific positions. rsc.org
Flow Synthesis: Modern techniques like flow synthesis using microwave reactors offer improved efficiency, reduced reaction times, and lower consumption of expensive reagents like D₂O compared to conventional batch methods. tn-sanso.co.jp
The choice of method depends on the substrate's stability, the desired deuteration pattern, and the required isotopic purity.
Table 1: Comparison of Deuteration Methods for Aromatic Systems
| Method | Deuterium Source | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acid-Catalyzed Exchange | D₂SO₄, D₃PO₄, BF₃·D₂O | High temperature, neat or in deuterated solvent | Convenient for many aromatics osti.gov | Harsh conditions, potential for side reactions |
| Metal-Catalyzed Exchange | D₂O, D₂ gas | Pd/C, Pt/C, Rh catalysts, moderate to high temperature | High selectivity, milder conditions nih.govnih.gov | Catalyst cost, potential for catalyst poisoning |
| Reductive Dehalogenation | D₂O | Raney alloys (Ni-Al, Cu-Al) in NaOD/D₂O | High regioselectivity, excellent isotopic incorporation rsc.org | Requires halogenated precursors |
| Flow Synthesis | D₂O | Microwave irradiation, high pressure | High throughput, efficient, reduced process time tn-sanso.co.jp | Requires specialized equipment |
Precursor Design and Strategic Synthesis of 4-(Trifluoroacetylamino)benzoic Acid-d4
A plausible synthetic pathway begins with a commercially available halogenated benzoic acid, such as 4-aminobromobenzoic acid, which undergoes reductive dehalogenation to install the deuterium atoms. Alternatively, 4-nitrobenzoic acid could be deuterated first, followed by reduction of the nitro group to an amine. The final step is the reaction of the resulting 4-aminobenzoic acid-d4 with a trifluoroacetylating agent.
Trifluoroacetylation is the process of introducing a trifluoroacetyl group (-COCF₃) onto the amino group of the deuterated precursor. The reaction must be optimized to ensure high yield and to prevent any unintended side reactions or loss of deuterium.
Several reagents can be employed for this transformation:
Trifluoroacetic Anhydride ((CF₃CO)₂O): While highly reactive and effective, it can be harsh and may lead to side reactions or racemization in chiral compounds. orgsyn.org
Ethyl Trifluoroacetate (CF₃COOEt): This reagent is less reactive and often requires elevated temperatures to achieve complete reaction. google.com
1,1,1-Trichloro-3,3,3-trifluoroacetone: This reagent allows for trifluoroacetylation under neutral and very mild conditions, which is advantageous for sensitive substrates. orgsyn.org
Trifluoroacetic Acid (TFA): In some methods, TFA itself can be used in the presence of coupling agents or under specific conditions. For example, a reaction with trichloromethylchloroformate and triethylamine (B128534) allows for the use of TFA at room temperature. google.com
Optimization involves selecting a reagent that is reactive enough to acylate the amine without requiring conditions that could compromise the integrity of the molecule, particularly the deuterium labels on the aromatic ring. The mild conditions offered by reagents like 1,1,1-trichloro-3,3,3-trifluoroacetone are often ideal. orgsyn.org
A critical aspect of synthesizing any isotopically labeled compound is confirming its isotopic purity and enrichment. The goal is to maximize the percentage of molecules containing the desired number of deuterium atoms (in this case, four) while minimizing the presence of other isotopologues (d0 to d3).
Key considerations include:
Minimizing Back-Exchange: The synthetic steps following deuterium incorporation must be conducted under conditions that prevent H/D back-exchange. This often means avoiding protic solvents (other than D₂O) and strong acidic or basic conditions where aromatic protons might become labile. sigmaaldrich.com
Table 2: Techniques for Isotopic Purity Analysis
| Analytical Technique | Information Provided | Key Advantages |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Isotopic distribution (d0, d1, d2, etc.), overall % isotopic purity. nih.gov | High sensitivity, accurate mass measurement, distinguishes isotopologues. rsc.org |
| Nuclear Magnetic Resonance (NMR) | Position of deuterium labels, relative isotopic purity. rsc.org | Confirms structural integrity and location of labels. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Isotopic enrichment patterns for volatile derivatives. nih.gov | Standard technique available in many labs. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity and isotopic enrichment of non-volatile compounds. nih.gov | Direct analysis of the compound without derivatization. |
Advanced Synthetic Strategies for Analog Development and Derivatization
The development of deuterated compounds is a rapidly advancing field, driven by the need for improved pharmaceuticals and highly specific analytical standards. nih.govrsc.org Advanced synthetic strategies can be applied to develop analogs of this compound.
These strategies include:
Late-Stage Deuteration: Methods that allow for the introduction of deuterium into complex molecules at a late stage of the synthesis are highly valuable. This can involve C-H activation techniques that selectively target specific positions on an already-formed molecular scaffold.
Divergent Synthesis: A divergent approach can be used to create a library of related compounds from a common intermediate. rsc.org For example, a deuterated ynamide precursor could be used to generate a range of amines with deuterium at specific alpha or beta positions. rsc.org
Functional Group Interconversion: The core structure of this compound can be modified to create new analogs. The carboxylic acid group could be converted into esters, amides, or other functionalities. The trifluoroacetyl group could also be altered. These derivatizations would yield a range of deuterated standards useful for various analytical or research purposes. nih.gov
The synthesis of such analogs is crucial for applications like studying structure-activity relationships, investigating metabolic pathways of related compounds, and expanding the library of available internal standards for bioanalytical studies. chem-station.com
Role of 4 Trifluoroacetylamino Benzoic Acid D4 in Quantitative Analytical Methodologies
Application as an Internal Standard in Mass Spectrometry (MS)
In mass spectrometry, the intensity of an analyte's signal can be affected by various factors, including sample matrix effects and fluctuations in instrument performance. researchgate.net An internal standard is a known quantity of a substance added to a sample to correct for these variations. lcms.cz Deuterated compounds like 4-(Trifluoroacetylamino)benzoic Acid-d4 are considered the gold standard for internal standards in MS because their physical and chemical properties are nearly identical to the analyte of interest. researchgate.net This similarity ensures they behave alike during extraction, derivatization, and chromatographic separation, and experience similar ionization efficiency or suppression in the mass spectrometer's ion source. researchgate.netnih.gov By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can achieve more accurate and reproducible quantification. lcms.cz
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantifying a substance in a sample with high accuracy. youtube.com The method relies on the addition of a known amount of an isotopically enriched version of the analyte, often called a "spike," to the sample. youtube.com In this context, this compound acts as the spike for the quantification of 4-(Trifluoroacetylamino)benzoic Acid.
Principles of IDMS: The core principle of IDMS is the measurement of the altered isotopic ratio in the mixture of the sample analyte and the added isotopic standard. youtube.com Since the amount of the added labeled standard is known, the unknown initial amount of the natural analyte in the sample can be calculated from the measured ratio of the natural isotopes to the added isotopic spike. youtube.com This approach is highly accurate because it depends on the measurement of isotope ratios rather than absolute signal intensities, which minimizes errors from sample loss during preparation or fluctuations in instrument response. youtube.com
Practical Implementation:
Spiking: A precisely measured quantity of this compound is added to the unknown sample containing the non-labeled analyte.
Equilibration: The sample is homogenized to ensure the internal standard is thoroughly mixed and equilibrated with the endogenous analyte.
Sample Preparation: The sample undergoes extraction, cleanup, and potentially derivatization. Any loss of substance during these steps affects both the analyte and the deuterated standard equally.
MS Analysis: The prepared sample is introduced into a mass spectrometer. The instrument measures the signal intensities for both the non-labeled analyte and the deuterium-labeled internal standard.
Quantification: The concentration of the analyte is calculated based on the ratio of the signal responses and the known amount of the internal standard that was added.
Developing and validating a quantitative method using this compound as an internal standard is a critical process to ensure the reliability of the results. This process follows stringent guidelines, such as those from the U.S. Food and Drug Administration, to establish the method's performance characteristics. nih.gov
Key validation parameters include:
Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is confirmed by analyzing blank samples to check for interferences at the retention times of the analyte and internal standard.
Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated by plotting the response ratio (analyte/internal standard) against the analyte concentration.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. lcms.cz These are assessed by analyzing quality control (QC) samples at multiple concentration levels on different days.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Stability: The stability of the analyte and internal standard is evaluated under various conditions that mimic sample handling and storage, including bench-top stability, freeze-thaw cycles, and long-term storage. nih.gov
Below is a table summarizing typical validation parameters for a bioanalytical method.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
|---|---|---|
| Linearity (Coefficient of Determination) | r² ≥ 0.99 | Ensures a proportional response across a range of concentrations. |
| Accuracy (% Bias) | Within ±15% of the nominal value (±20% at LOQ) | Measures how close the experimental value is to the true value. |
| Precision (% RSD) | ≤15% (≤20% at LOQ) | Measures the degree of scatter in the data (repeatability). |
| Analyte Stability (e.g., Freeze-Thaw) | Concentration change within ±15% | Ensures analyte integrity during sample handling and storage. |
These studies are also fundamental to the certification of reference materials (CRMs). CRMs are highly characterized materials with a certified property value, which are used for calibration, method validation, and quality control. For quantitative analysis, a CRM might consist of a matrix (e.g., plasma, soil) containing a certified concentration of the analyte. The high accuracy of IDMS, enabled by deuterated standards, makes it a primary method for assigning the certified values to these reference materials. youtube.com
Utility in Chromatographic-Mass Spectrometric Techniques
The coupling of chromatography with mass spectrometry provides powerful analytical platforms for separating and quantifying compounds in complex mixtures. This compound is highly valuable in these hyphenated techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
In LC-MS, a liquid chromatograph separates the components of a mixture before they are introduced into the mass spectrometer. Stable isotope-labeled standards are particularly crucial in LC-MS because the electrospray ionization (ESI) process is susceptible to matrix effects, where co-eluting compounds can suppress or enhance the ionization of the analyte. nih.govnih.gov
Because this compound has chromatographic behavior that is nearly identical to its non-labeled analog, it co-elutes from the LC column. researchgate.net This co-elution ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement in the ESI source. nih.gov As a result, the ratio of their signals remains constant, allowing for accurate quantification even in complex biological or environmental matrices. researchgate.net While deuterated standards are ideal, slight chromatographic separation from their protium (B1232500) forms can sometimes occur, which must be considered during method development. nih.gov
The table below outlines typical parameters for an LC-MS method.
| Parameter | Typical Setting / Type |
|---|---|
| Chromatography Mode | Reverse Phase HPLC/UHPLC |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol with modifier (e.g., Formic Acid) |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |
| MS Analyzer | Triple Quadrupole (QqQ) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
For analysis by GC-MS, compounds must be volatile and thermally stable. Compounds like 4-(Trifluoroacetylamino)benzoic Acid, which contain polar functional groups (carboxylic acid and amide), are not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is required to convert them into more volatile forms.
A common approach is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). copernicus.org This process creates a TMS ester from the carboxylic acid group, increasing the compound's volatility. For the internal standard to be effective, this compound must undergo the same derivatization reaction as the analyte. Its deuterated nature ensures it behaves identically during the reaction and subsequent chromatographic separation, allowing it to compensate for variations in derivatization efficiency and injection volume. The NIST Chemistry WebBook contains entries for the TMS derivative of 4-(Trifluoroacetylamino)benzoic acid, indicating its suitability for GC-MS analysis. nist.gov
The table below outlines typical parameters for a GC-MS method following derivatization.
| Parameter | Typical Setting / Type |
|---|---|
| Derivatization Reagent | BSTFA or other silylating agent |
| GC Column | Non-polar capillary column (e.g., VF-5MS) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Ionization Source | Electron Ionization (EI) |
| MS Analyzer | Quadrupole or Ion Trap |
Absence of Research Findings on the Application of this compound in Quantitative Analysis
Despite a comprehensive search of scientific literature, no specific research articles or detailed analytical methodologies were identified that describe the use of this compound as an internal standard for the quantitative analysis of related benzoic acid derivatives and metabolites.
While the principles of stable isotope dilution analysis using deuterated internal standards are well-established in quantitative mass spectrometry, specific applications and detailed research findings for this compound appear to be absent from the public domain of scientific research. Chemical suppliers list this compound as a stable isotope-labeled compound, indicating its availability for use in research and analytical applications. scbt.comclearsynth.comchemsrc.com However, its actual implementation and validation in specific quantitative methods for related benzoic acid derivatives have not been documented in the reviewed literature.
The use of deuterated analogues is a common and effective strategy to correct for matrix effects and variations in sample preparation and instrument response in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. lcms.czsemanticscholar.orgscispace.com For instance, the metabolism of various substituted benzoic acids has been studied, revealing that they primarily undergo phase II conjugation reactions, forming glucuronides or glycine (B1666218) conjugates. nih.gov In such studies, a deuterated internal standard like this compound would theoretically be an ideal tool for accurate quantification of the parent compound and its metabolites.
Furthermore, research on related compounds such as 4-aminobenzoic acid (PABA) and its derivatives highlights the biological significance and the need for accurate analytical methods for this class of compounds. medchemexpress.commdpi.comnih.gov The structural similarity of this compound to these compounds suggests its potential utility as an internal standard.
However, without published research, it is not possible to provide detailed findings, data tables, or a thorough discussion on its role in the quantitative analysis of related benzoic acid derivatives and metabolites as requested. The scientific community has not yet published studies that would form the basis for such an article.
Applications of 4 Trifluoroacetylamino Benzoic Acid D4 in Mechanistic and Pathway Elucidation Studies
Precursor Role in Biosynthetic Pathway Investigations
The core structure of this compound is based on 4-aminobenzoic acid (PABA), a vital precursor in the biosynthesis of essential metabolites. The trifluoroacetylamino group serves as a protective group for the amine, which can be removed to yield deuterated PABA. This allows the deuterated PABA to be introduced into a biological system to trace its incorporation into larger molecules.
4-aminobenzoic acid (PABA) is a crucial building block for the synthesis of folic acid (Vitamin B9) in many bacteria, yeasts, and plants. researchgate.netnih.gov The folic acid metabolic pathway is essential for producing nucleotides (for DNA and RNA synthesis) and certain amino acids. researchgate.net By using a deuterated version of PABA, such as that derived from 4-(Trifluoroacetylamino)benzoic Acid-d4, researchers can introduce a labeled precursor into this pathway.
As the organism synthesizes folic acid, the deuterium-labeled PABA is incorporated into the resulting folate molecules. nih.gov By using techniques like mass spectrometry to detect the mass-shifted, deuterium-containing folate, scientists can confirm the pathway's activity, identify intermediates, and quantify the rate of folate synthesis. nih.gov This provides direct evidence of the metabolic flow from the initial precursor to the final bioactive compound, offering insights into how organisms regulate this critical pathway. escholarship.org
Isotope tracing is a powerful method to measure the flow, or flux, of atoms through a metabolic network. nih.gov When this compound is used, the four deuterium (B1214612) atoms act as a stable isotopic label. After this compound is introduced into a cell culture or organism, it enters metabolic pathways that utilize PABA. nih.gov
By tracking the appearance of the deuterium label in downstream metabolites over time, researchers can quantify the rate at which the PABA molecule is consumed and converted. researchgate.net This allows for the measurement of metabolic flux, providing a dynamic view of cellular activity. This technique is not limited to just deuterium; the compound can also be synthesized with carbon-13 (¹³C) isotopes, allowing for dual-labeling experiments that can trace the fate of different parts of the molecule simultaneously.
Deuterium Labeling for Reaction Mechanism Probing
The replacement of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). chem-station.com The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). If the breaking of this C-H bond is the slowest, rate-determining step of a reaction, substituting it with a C-D bond will cause the reaction to proceed more slowly.
By comparing the reaction rates of the deuterated and non-deuterated versions of a compound, chemists can determine if a specific C-H bond is broken during the critical step of a reaction mechanism. youtube.com For this compound, the deuterium atoms are on the aromatic ring. This makes the compound useful for studying electrophilic aromatic substitution reactions or other processes where a C-H bond on the ring is cleaved. rsc.org Observing a KIE provides strong evidence for a proposed reaction mechanism. researchgate.net
Isotopic Labeling for Structural Confirmation and Fragmentation Pattern Analysis in Mass Spectrometry
Mass spectrometry (MS) is a key analytical technique used to identify chemical compounds by measuring their mass-to-charge ratio (m/z) and the masses of their fragments. Isotopic labeling with deuterium is an invaluable tool for interpreting complex mass spectra. rsc.org
When a molecule like this compound is analyzed, its molecular ion peak will appear at a mass that is four units higher than its non-deuterated analog, corresponding to the four deuterium atoms. When the molecule is fragmented inside the mass spectrometer, any fragment that retains the deuterated benzene (B151609) ring will also show this characteristic mass shift. nih.gov This information is crucial for:
Structural Confirmation: It helps confirm which fragments contain specific parts of the original molecule, aiding in the structural elucidation of unknown metabolites or degradation products. researchgate.net
Fragmentation Analysis: It allows researchers to confidently map the fragmentation pathways of the molecule, which is essential for developing robust analytical methods. nih.gov
Quantification: In complex biological samples, the unique mass of the deuterated compound allows it to be used as an internal standard, improving the accuracy and reliability of quantitative measurements. sigmaaldrich.com
Data Tables
The following tables provide key information regarding the properties of this compound and illustrate its utility in mass spectrometry.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Synonym | 2,3,5,6-tetradeuterio-4-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
| Molecular Formula | C₉H₂D₄F₃NO₃ |
| Molecular Weight | 237.17 g/mol |
Table 2: Illustrative Mass Shift in Mass Spectrometry This table shows a hypothetical fragmentation to demonstrate the principle. Actual fragmentation patterns depend on the specific MS conditions.
| Fragment | Hypothetical m/z (Non-deuterated) | Hypothetical m/z (d4-labeled) | Mass Shift (Da) |
| Molecular Ion [M]⁺ | 233 | 237 | +4 |
| Fragment containing the benzoic acid-d4 ring | 120 | 124 | +4 |
| Fragment without the benzoic acid-d4 ring | 113 | 113 | 0 |
Advanced Research Considerations and Methodological Enhancements Involving 4 Trifluoroacetylamino Benzoic Acid D4
High-Resolution Mass Spectrometry and Accurate Mass Measurements for Deuterated Compounds
High-Resolution Mass Spectrometry (HRMS) is a cornerstone analytical technique for the definitive identification and characterization of isotopically labeled compounds such as 4-(Trifluoroacetylamino)benzoic Acid-d4. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which is essential for confirming the successful incorporation of deuterium (B1214612) atoms and for differentiating the labeled compound from its non-deuterated counterpart and other potential impurities.
The primary role of HRMS in analyzing this compound is to verify its elemental composition. The substitution of four protium (B1232500) (¹H) atoms with four deuterium (²H or D) atoms results in a predictable increase in the monoisotopic mass of the molecule. By comparing the experimentally measured accurate mass to the theoretically calculated mass, researchers can confirm the deuteration level with high confidence. For this compound, the four deuterium atoms are specifically located on the benzene (B151609) ring.
Table 1: Theoretical Mass Comparison
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Molecular Weight ( g/mol ) |
|---|---|---|---|
| 4-(Trifluoroacetylamino)benzoic Acid | C₉H₆F₃NO₃ | 233.02998 | 233.1440 nist.gov |
This interactive table provides a comparison of the theoretical masses for the deuterated and non-deuterated forms of the compound.
The data from HRMS is critical for ensuring the quality and identity of the stable isotope-labeled standard before its use in quantitative studies, such as those employing mass spectrometry-based bioanalysis where it might serve as an internal standard.
Integration with Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and is particularly powerful for assessing the isotopic purity and regiochemistry of deuterated compounds. For this compound, both ¹H NMR and ²H NMR can be integrated to provide a comprehensive analytical picture.
In ¹H NMR spectroscopy, the most direct evidence for successful deuteration is the disappearance of signals corresponding to the protons that have been replaced by deuterium. For this compound, the protons on the aromatic ring (positions 2, 3, 5, and 6) are substituted. Therefore, the complex multiplet pattern expected in the aromatic region of the spectrum for the unlabeled compound would be absent in the spectrum of the highly pure deuterated analogue. The remaining proton signals (e.g., from the amine and carboxylic acid groups, if not exchanged with a deuterated solvent) can be used for structural confirmation.
The isotopic purity can be quantitatively assessed by comparing the integration of any residual proton signals in the deuterated positions against the integration of a non-deuterated position or an internal standard. This allows for the calculation of the percentage of deuterium incorporation.
²H NMR (Deuterium NMR) can also be employed to directly observe the deuterium nuclei. This would show signals in the aromatic region, confirming the presence and location of the deuterium labels.
Table 2: Expected ¹H NMR Spectral Data Comparison
| Compound | Aromatic Protons (Positions 2,3,5,6) | Other Protons |
|---|---|---|
| 4-(Trifluoroacetylamino)benzoic Acid | Present (complex multiplet) | Signals for -NH and -COOH protons present |
This interactive table compares the expected proton NMR signals for the deuterated and non-deuterated compounds, highlighting the key difference in the aromatic region.
Computational Chemistry Approaches for Predicting Isotopic Effects and Reactivity of Labeled Molecules
Computational chemistry provides powerful predictive tools for understanding how deuteration impacts molecular properties and reactivity, an area of study known as the isotope effect. mdpi.com Using methods like Density Functional Theory (DFT), researchers can model this compound to predict changes in its behavior compared to the non-deuterated form. walshmedicalmedia.comjstar-research.com
Key predictions from computational models include:
Vibrational Frequencies: The C-D bond has a lower vibrational frequency than the C-H bond due to the heavier mass of deuterium. This difference in zero-point energy is the fundamental origin of many kinetic isotope effects (KIEs).
Bond Strengths: The C-D bond is generally considered stronger and more stable than the C-H bond. Computational methods can quantify this difference, which has implications for the metabolic stability of the compound. If a metabolic pathway involves the cleavage of one of these aromatic C-H bonds, the deuterated version would exhibit a slower rate of metabolism.
Reactivity: Computational studies can predict how the electronic structure and reaction pathways are altered by deuteration. jstar-research.comnih.gov For this compound, this could involve predicting changes in the acidity of the carboxylic acid group or the reactivity of the aromatic ring towards electrophilic substitution. These predictions can guide experimental design in fields like drug discovery and mechanistic chemistry. mdpi.comwalshmedicalmedia.com
By combining quantum chemistry calculations with machine learning, it's possible to construct models that can rapidly predict properties for a wide range of deuterated molecules, accelerating the design of compounds with desired characteristics. researchgate.net
Emerging Analytical Platforms and Automation in Deuterated Compound Research
The field of deuterated compound analysis is continually advancing, driven by emerging platforms and increased automation that enhance throughput and reproducibility. nih.gov These technologies are particularly relevant for complex studies where deuterated molecules are used as tracers or probes, such as in Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS).
HDX-MS is a powerful technique for studying protein dynamics and interactions. researchgate.net While this compound is a small molecule, the platforms developed for HDX-MS are indicative of broader trends in deuterated compound research. These include:
Automated Sample Handling: Systems have been developed to automate the entire analytical workflow, from deuterium labeling and quenching to injection, which minimizes manual error and increases the number of samples that can be processed. nih.gov This automation reduces variability in measurements of back-exchange, a common issue in deuterium labeling experiments. nih.gov
Advanced Data Acquisition and Analysis: The use of Data-Independent Acquisition (DIA) in mass spectrometry allows for the collection of fragment ion data for all peptides in a sample, enabling more reliable and automated data analysis. researchgate.netnih.gov Software platforms like AutoHX can automatically mine this rich data to confirm peptide identity and authenticate deuteration levels, saving considerable time and removing bottlenecks associated with manual data curation. researchgate.netbohrium.com
These advancements in automation and data processing are making the use of deuterated compounds in high-throughput screening and complex systems analysis more feasible and reliable, expanding their application in pharmaceutical and life science research. dataintelo.com
Future Perspectives and Unexplored Research Avenues for 4 Trifluoroacetylamino Benzoic Acid D4
Potential in Novel Tracer Development for Advanced Biological Systems
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in complex biological systems. chromforum.orgrsc.org Deuterated compounds, such as 4-(Trifluoroacetylamino)benzoic Acid-d4, are particularly valuable as tracers because they are non-radioactive and can be readily detected and quantified using mass spectrometry. resolvemass.caaptochem.com The development of novel tracers is crucial for advancing our understanding of metabolic pathways, disease mechanisms, and drug metabolism. adesisinc.com
The unique structure of this compound makes it an intriguing candidate for several tracer applications. The trifluoroacetyl group can influence the molecule's metabolic stability. For instance, studies on related compounds, such as 5-(trifluoroacetyl)thiophene-2-carboxamides, have investigated their metabolic stability in cellular assays to identify more robust compounds for therapeutic applications. nih.gov The deuteration of the aromatic ring in this compound provides a stable isotopic signature that can be tracked through metabolic processes.
Future research could focus on utilizing this compound to:
Probe the metabolism of aromatic compounds: The deuterated benzoic acid core could be used to follow the biotransformation of the aromatic ring in various biological systems.
Investigate the fate of trifluoroacetylated molecules: The trifluoroacetylamino group is found in some drug candidates and understanding its metabolic fate is crucial. Using the deuterated analog as a tracer could provide valuable insights into its stability and potential metabolites.
Develop advanced quantitative bioassays: As a stable isotope-labeled internal standard, this compound can enhance the accuracy and precision of mass spectrometry-based quantification of its non-deuterated counterpart or structurally similar analytes in biological matrices. aptochem.comclearsynth.com
Table 1: Potential Tracer Applications of this compound in Biological Systems
| Research Area | Potential Application of this compound | Analytical Technique |
| Drug Metabolism | Tracer to study the metabolic fate of drugs containing the trifluoroacetylamino or benzoic acid moiety. | LC-MS/MS |
| Metabolomics | Internal standard for the quantification of endogenous or exogenous aromatic acids. | GC-MS, LC-MS/MS |
| Biochemical Pathway Analysis | Probe to investigate the activity of enzymes involved in the metabolism of aromatic compounds. | Mass Spectrometry, NMR |
Exploration in Environmental Fate and Transport Studies Utilizing Stable Isotope Labeling
The contamination of soil and water with organic pollutants is a significant environmental concern. Stable isotope labeling has emerged as a powerful tool for tracking the environmental fate and transport of these pollutants. adesisinc.comresearchgate.net By using isotopically labeled compounds, researchers can trace the movement of pollutants in the environment, identify their degradation pathways, and assess the effectiveness of remediation strategies. silantes.com
Benzoic acid and its derivatives are a class of compounds that can be found in the environment due to both natural and anthropogenic sources. researchgate.net Understanding their environmental behavior is crucial for risk assessment. The use of this compound as a stable isotope-labeled standard could significantly advance research in this area. For example, stable isotope probing (SIP) with 13C-labeled benzoic acid has been used to identify microorganisms in soil that are capable of metabolizing this compound. nih.gov Similarly, this compound could be used to:
Track the biodegradation of benzoic acid derivatives: By introducing the deuterated compound into an environmental sample, researchers could monitor its degradation over time and identify the resulting breakdown products.
Quantify pollutant levels with high accuracy: As an internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), it can improve the accuracy of measurements of non-deuterated analogs in complex environmental matrices. lcms.cz
Investigate the transport of aromatic pollutants: The deuterated tracer could be used in column or field studies to understand how these types of compounds move through soil and groundwater.
Table 2: Potential Environmental Applications of this compound
| Environmental Application | Role of this compound | Key Research Question |
| Biodegradation Studies | Labeled substrate to trace metabolic pathways. | What are the primary degradation products of trifluoroacetylamino-substituted benzoic acids in soil and water? |
| Pollutant Monitoring | Internal standard for quantitative analysis. | What are the concentrations of specific benzoic acid derivatives in contaminated sites? |
| Contaminant Transport | Tracer to monitor movement in environmental systems. | How does the chemical structure influence the mobility of these compounds in different soil types? |
Advancements in Large-Scale Production and Isotopic Economy of Deuterated Compounds
The broader application of deuterated compounds is often limited by the cost and complexity of their synthesis. simsonpharma.comglobalgrowthinsights.com Therefore, advancements in the large-scale production and isotopic economy of these molecules are critical for their widespread use in research and industry. The synthesis of deuterated aromatic compounds, including benzoic acids, has been an area of active research. rsc.orggoogle.com
Traditional methods for deuterium (B1214612) labeling can be expensive and may not be suitable for large-scale production. researchgate.net However, new synthetic methodologies are emerging that offer more efficient and cost-effective routes to deuterated compounds. Future research in this area could focus on:
Developing catalytic H-D exchange reactions: Exploring new catalysts that can selectively and efficiently replace hydrogen with deuterium on the aromatic ring of 4-(trifluoroacetylamino)benzoic acid would be a significant advancement.
Implementing flow chemistry for synthesis: Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. researchgate.net Applying flow chemistry to the synthesis of this compound could lead to more economical large-scale production.
Improving isotopic enrichment: Research into methods that maximize the incorporation of deuterium into the target molecule is crucial for improving isotopic economy and reducing the cost of the final product.
Table 3: Comparison of Synthetic Approaches for Deuterated Aromatic Acids
| Synthetic Method | Advantages | Challenges |
| Traditional Batch Synthesis | Well-established procedures. | Often requires harsh conditions, can have low isotopic enrichment, and may not be easily scalable. |
| Catalytic H-D Exchange | Can be highly selective and efficient. | Catalyst development and optimization can be challenging. |
| Flow Chemistry | Improved safety, scalability, and efficiency. | Requires specialized equipment and process optimization. |
Interdisciplinary Research Incorporating Deuterated Standards in Emerging Scientific Fields
The unique properties of deuterated compounds make them valuable tools in a wide range of scientific disciplines. dataintelo.comchemscene.com The application of this compound is not limited to the fields of biology and environmental science. Its potential extends to emerging areas of interdisciplinary research.
For instance, in the field of materials science , deuterated compounds are used to improve the performance and lifetime of organic light-emitting diodes (OLEDs). The stronger carbon-deuterium bond can enhance the stability of the organic materials used in these devices. While not a direct application for this compound, the principles of using deuterated building blocks are relevant.
In the field of lipidomics , stable isotope-labeled derivatization reagents are used to enhance the detection and quantification of lipids by mass spectrometry. A study has demonstrated the use of deuterated 4-(dimethylamino)benzoic acid (DMABA) derivatives for the analysis of glycerophosphoethanolamine (B1239297) lipids. nih.gov This suggests that this compound could potentially be modified to create a novel derivatization agent for the analysis of specific classes of biomolecules.
Future interdisciplinary research could explore the use of this compound in:
Developing new analytical reagents: Modifying the carboxylic acid group could lead to new deuterated reagents for labeling specific functional groups in biomolecules, facilitating their analysis.
Probing protein-ligand interactions: The deuterated compound could be used in techniques like NMR spectroscopy to study the binding of small molecules to proteins.
Advanced materials development: While less direct, the synthesis and properties of this deuterated aromatic acid could provide insights for the design of more complex deuterated materials with tailored properties. resolvemass.ca
Table 4: Potential Interdisciplinary Applications
| Field | Potential Role of this compound | Research Focus |
| Analytical Chemistry | Precursor for novel deuterated derivatization reagents. | Development of new methods for the sensitive detection of biomolecules. |
| Structural Biology | Labeled ligand for binding studies. | Elucidation of protein-ligand interactions and drug-target engagement. |
| Food Science | Tracer for studying the fate of food additives. | Understanding the metabolism and safety of food components. |
Q & A
Q. What are the optimal synthetic routes for 4-(Trifluoroacetylamino)benzoic Acid-d4, and how can isotopic purity be ensured?
Methodological Answer :
- Synthesis : Start with deuterated precursors (e.g., deuterated benzoic acid derivatives) to minimize isotopic scrambling. Adapt reflux methods used for trifluoromethylated analogs: dissolve 4-amino-benzoic acid-d4 in deuterated ethanol, add trifluoroacetic anhydride under inert atmosphere, and reflux at 80°C for 6–8 hours .
- Isotopic Purity : Use mass spectrometry (MS) and <sup>19</sup>F/<sup>2</sup>H NMR to confirm deuterium incorporation. For example, compare <sup>1</sup>H NMR spectra of deuterated vs. non-deuterated forms; absence of proton signals in specific regions (e.g., aromatic protons) confirms deuteration .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer :
- Analytical Workflow :
- NMR : Use <sup>13</sup>C NMR to resolve trifluoroacetyl group signals (e.g., carbonyl at ~170 ppm) and confirm deuterium placement via <sup>2</sup>H-coupled spectra .
- FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1680 cm⁻¹ for trifluoroacetamide, O-H stretch absence due to deuteration) .
- High-Resolution MS : Confirm molecular ion [M+H]<sup>+</sup> with exact mass matching theoretical deuterated formula (e.g., deviation < 2 ppm) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact with trifluoroacetyl intermediates, which may hydrolyze to toxic byproducts .
- Waste Management : Segregate deuterated waste from non-deuterated solvents. Neutralize acidic residues (e.g., with sodium bicarbonate) before disposal .
Advanced Research Questions
Q. How can deuterium isotopic effects influence the compound’s behavior in metabolic stability assays?
Methodological Answer :
- Experimental Design :
- In Vitro Assays : Compare metabolic half-life (t½) of deuterated vs. non-deuterated forms in liver microsomes. Expect slower metabolism due to deuterium kinetic isotope effects (DKIE) at labile positions .
- Data Interpretation : Use LC-MS/MS to track deuterium retention in metabolites. For example, deuterium loss in hydroxylated metabolites indicates metabolic lability .
Q. How can researchers resolve spectral overlaps in <sup>19</sup>F NMR caused by trifluoroacetyl groups in complex mixtures?
Methodological Answer :
Q. What strategies mitigate contradictions in toxicity data for trifluoroacetyl-containing compounds?
Methodological Answer :
Q. How can isotopic labeling improve tracer studies for this compound in pharmacokinetic (PK) modeling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
